Zidapamide

Übersicht

Beschreibung

Zidapamid ist ein Thiazid-ähnliches Diuretikum, das hauptsächlich zur Behandlung von Bluthochdruck und Ödemen aufgrund von Herzinsuffizienz eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Senkung des Blutdrucks und seine relativ geringe Häufigkeit von Nebenwirkungen im Vergleich zu anderen Diuretika .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zidapamid beinhaltet typischerweise die Reaktion von 4-Chlor-3-sulfamoylbenzoesäure mit N-Amido-2-methylenindolin oder dessen entsprechenden Salzen in Gegenwart eines Kondensationsmittels wie Chloro-1,3-dimethyl-2-climiqualin und einer organischen Base . Die Reaktion wird in einem inerten Lösungsmittel bei Raumtemperatur durchgeführt, gefolgt von einer Reinigung, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren konzentrieren sich auf die Kontrolle von Verunreinigungen und die Optimierung der Ausbeute. Beispielsweise wurde ein Verfahren unter Verwendung von Methylendichlorid als Reaktionslösungsmittel entwickelt, um die Produktionskosten zu senken und Verunreinigungen zu kontrollieren . Dieses Verfahren umfasst eine Kristallisationsnachbehandlung, um eine hohe Reinheit und Ausbeute zu gewährleisten, was es für die Großproduktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zidapamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es ist empfindlich gegenüber starken sauren und alkalischen Bedingungen, was zu einem Abbau führt.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Zidapamid kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Säuren oder Basen.

Reduktion: Spezielle Reduktionsmittel unter kontrollierten Bedingungen.

Substitution: Starke Nukleophile und geeignete Lösungsmittel.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 4-Chlor-3-sulfamoylbenzamid und 4-Chlor-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamid .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Zidapamide exhibits several pharmacological actions, including:

- Diuretic Activity : this compound promotes diuresis by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This property is beneficial for managing conditions such as hypertension and edema associated with heart failure .

- Antihypertensive Effects : By reducing blood volume and systemic vascular resistance, this compound effectively lowers blood pressure in hypertensive patients. It is often used in combination with other antihypertensive medications to enhance therapeutic efficacy .

Clinical Applications

This compound has been studied extensively in clinical settings for various applications:

- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. It is particularly useful for patients who may not respond adequately to other diuretics or antihypertensive agents .

- Heart Failure Treatment : this compound is also employed in the management of heart failure, where it helps alleviate symptoms related to fluid overload by promoting diuresis. Studies indicate that it can improve quality of life and exercise tolerance in affected individuals .

Case Studies and Research Findings

Research has highlighted several key findings regarding the efficacy and safety of this compound:

- Efficacy in Elderly Patients : A study involving elderly patients with hypertension revealed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The results indicated a favorable safety profile, with minimal side effects reported .

- Combination Therapies : this compound has been evaluated in combination with other antihypertensive medications, such as ACE inhibitors and calcium channel blockers. These studies suggest that such combinations can lead to better blood pressure control and reduced cardiovascular risk compared to monotherapy .

- Long-term Outcomes : Longitudinal studies have shown that long-term use of this compound is associated with a reduced incidence of cardiovascular events in hypertensive patients, emphasizing its role in chronic disease management .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other common diuretics:

| Diuretic | Mechanism of Action | Efficacy in Hypertension | Common Side Effects |

|---|---|---|---|

| This compound | Sodium reabsorption inhibition | High | Electrolyte imbalance |

| Hydrochlorothiazide | Thiazide-type diuretic | Moderate | Hypokalemia, dehydration |

| Furosemide | Loop diuretic | High | Ototoxicity, electrolyte imbalance |

Wirkmechanismus

Zidapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule, where it inhibits the sodium/chloride cotransporter . This inhibition reduces sodium reabsorption, leading to increased sodium and water excretion . Additionally, this compound has direct vascular effects, contributing to its antihypertensive properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydrochlorothiazid: Ein weiteres Thiazid-Diuretikum mit ähnlichem Wirkmechanismus, aber einer höheren Häufigkeit von Nebenwirkungen.

Chlorthalidon: Ein Thiazid-ähnliches Diuretikum mit längerer Wirkungsdauer im Vergleich zu Zidapamid.

Einzigartigkeit

Zidapamid ist einzigartig aufgrund seines dualen Wirkmechanismus – diuretische und direkte vaskuläre Wirkungen . Es hat auch eine geringere Häufigkeit von Glucose- und Lipidstörungen im Vergleich zu anderen Thiazid-Diuretika .

Biologische Aktivität

Zidapamide is a sulfamoylbenzoic acid derivative and an analog of indapamide, primarily recognized for its diuretic properties. This compound is utilized in the management of hypertension and edema associated with heart failure. Its biological activity is characterized by several mechanisms that influence renal function and cardiovascular health.

This compound operates primarily as a thiazide-like diuretic, inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The compound's unique structure allows it to interact with specific molecular targets, enhancing its efficacy in diuresis and antihypertensive effects.

Key Mechanisms:

- Inhibition of Sodium Reabsorption : this compound inhibits the Na+/Cl- co-transporter in the distal convoluted tubule, which is crucial for sodium reabsorption.

- Vasodilation : It may also induce vasodilation through mechanisms that are not fully understood but are thought to involve modulation of calcium channels.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Half-life : Approximately 8-10 hours, allowing for once-daily dosing.

- Metabolism : Metabolized primarily in the liver, with metabolites excreted via urine.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound:

- Hypertension Management : A study comparing this compound with other antihypertensive agents demonstrated significant reductions in systolic and diastolic blood pressure over 24 hours, supporting its use as an effective treatment for hypertension .

- Heart Failure : this compound has shown benefits in patients with heart failure, particularly those with fluid retention. A clinical trial indicated that patients receiving this compound experienced improved symptoms and reduced hospitalizations compared to those on placebo.

- Long-term Use : In a long-term follow-up study, patients treated with this compound maintained improved blood pressure control without significant adverse effects over five years .

Case Studies

Several case studies highlight the practical implications of this compound use:

- Case Study 1 : A 65-year-old male patient with resistant hypertension was treated with this compound alongside a standard regimen of ACE inhibitors and beta-blockers. The addition of this compound resulted in a notable decrease in blood pressure readings from 160/100 mmHg to 130/80 mmHg within three months .

- Case Study 2 : In a cohort study involving elderly patients with heart failure, those treated with this compound reported improved quality of life metrics and reduced diuretic-related side effects compared to traditional loop diuretics.

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include:

- Electrolyte imbalances (e.g., hypokalemia)

- Dizziness

- Gastrointestinal disturbances

Monitoring electrolyte levels is essential during treatment to mitigate these risks.

Eigenschaften

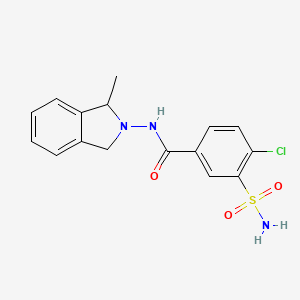

IUPAC Name |

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUKYXOYJMLRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048834 | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75820-08-5 | |

| Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidapamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zidapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.